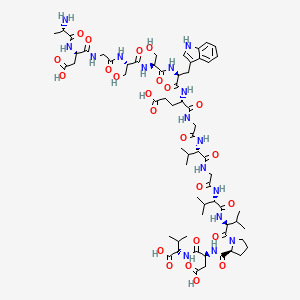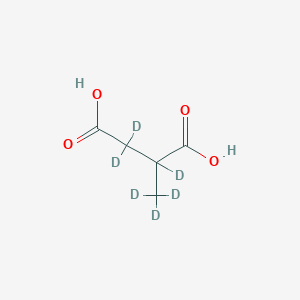
2-Methyl-D3-succinic-2,3,3-D3 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-D3-succinic-2,3,3-D3 acid is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different physical and chemical behaviors compared to its non-deuterated counterpart .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D3-succinic-2,3,3-D3 acid typically involves the incorporation of deuterium into the succinic acid structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the incorporation of deuterium .
化学反应分析
Types of Reactions
2-Methyl-D3-succinic-2,3,3-D3 acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated succinic anhydride, while reduction can yield deuterated butanediol .
科学研究应用
2-Methyl-D3-succinic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of succinic acid derivatives.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and as a reference standard in quality control.
作用机制
The mechanism of action of 2-Methyl-D3-succinic-2,3,3-D3 acid involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems. The presence of deuterium alters the compound’s behavior, providing insights into the kinetics and dynamics of metabolic processes .
相似化合物的比较
Similar Compounds
Succinic-2,2,3,3-d4 acid: Another deuterated form of succinic acid, used in similar applications.
Deuterated butanedioic acid: A compound with deuterium atoms replacing hydrogen atoms in butanedioic acid.
Uniqueness
2-Methyl-D3-succinic-2,3,3-D3 acid is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical and research applications. Its higher molecular weight and altered physical and chemical properties make it a valuable tool in various scientific fields .
属性
分子式 |
C5H8O4 |
|---|---|
分子量 |
138.15 g/mol |
IUPAC 名称 |
2,2,3-trideuterio-3-(trideuteriomethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2,3D |
InChI 键 |
WXUAQHNMJWJLTG-LIDOUZCJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C(=O)O |
规范 SMILES |
CC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


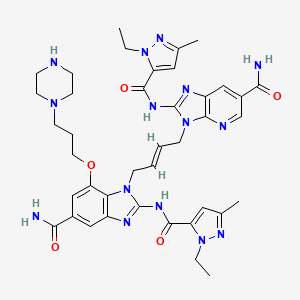
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
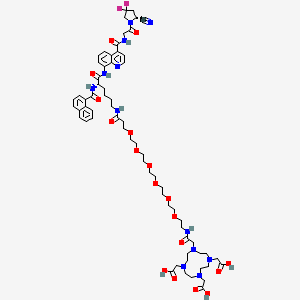
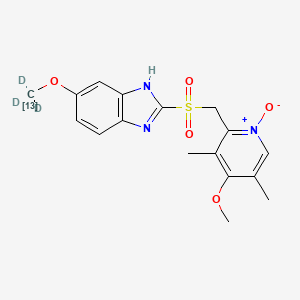
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
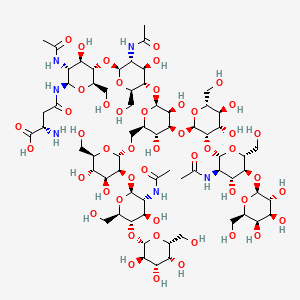
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
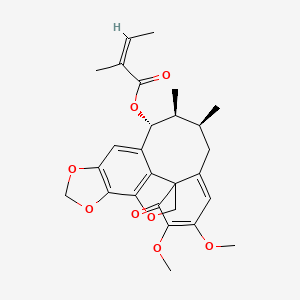
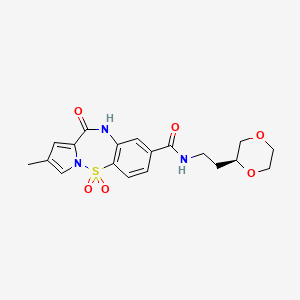
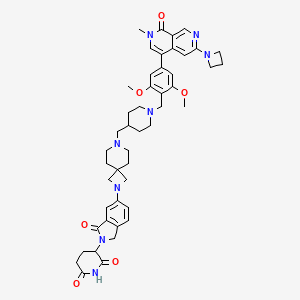
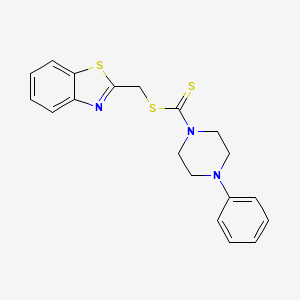
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
